molecular formula C18H15Cl3N4O9S B582759 N-(2,2,2-Trichloroacetyl)cefuroxime CAS No. 76598-06-6

N-(2,2,2-Trichloroacetyl)cefuroxime

Cat. No. B582759
CAS RN: 76598-06-6
M. Wt: 569.747
InChI Key: BGPGYDOAMAGXIO-HOYKSXRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2,2-Trichloroacetyl)cefuroxime (TCAC) is an organic compound belonging to the cefuroxime class of antibiotics. It is a semi-synthetic derivative of the naturally occurring cephalosporin antibiotic cefuroxime, and has been developed as an alternative to the traditional cefuroxime drugs. TCAC is a broad-spectrum antibiotic, which means it is effective against a wide range of bacteria. It is used to treat a variety of bacterial infections, including infections of the respiratory tract, urinary tract, skin and soft tissue, and bone and joint infections.

Scientific Research Applications

N-(2,2,2-Trichloroacetyl)Morpholine

Field

Organic Chemistry

Application

This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

N-2,2,2-Trifluoroethylisatin Ketimines

Field

Organic Synthesis

Application

These compounds have received attention since they were first developed as fluorine-containing synthons in 2015 .

5-Substituted 4-(2,2,2-Trichloroacetyl)furan-2,3-diones

Application

This compound is used in recyclization reactions with (Het)Arenecarbohydrazides .

Trichloroacetyl Chloride

Application

Trichloroacetyl chloride is the acyl chloride of trichloroacetic acid. It can be formed by reacting chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2,2,2-trichloroacetyl)carbamoyloxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N4O9S/c1-32-24-9(8-3-2-4-33-8)12(26)22-10-13(27)25-11(15(28)29)7(6-35-14(10)25)5-34-17(31)23-16(30)18(19,20)21/h2-4,10,14H,5-6H2,1H3,(H,22,26)(H,28,29)(H,23,30,31)/b24-9-/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPGYDOAMAGXIO-HOYKSXRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227398
Record name N-(2,2,2-Trichloroacetyl)cefuroxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-Trichloroacetyl)cefuroxime

CAS RN

76598-06-6
Record name N-(2,2,2-Trichloroacetyl)cefuroxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076598066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,2,2-Trichloroacetyl)cefuroxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2,2-TRICHLOROACETYL)CEFUROXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2I223YL99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.